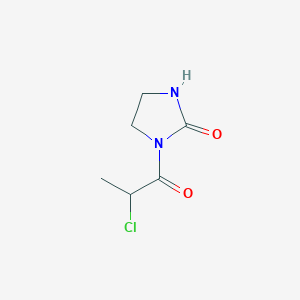
1-(2-Chloropropanoyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropanoyl)imidazolidin-2-one is a biochemical used for proteomics research . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.6 .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including this compound, has been a subject of research. One method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .科学的研究の応用
Stereoselective Synthesis and Biological Activity
Stereoselective Synthesis and Antimalarial Activity
Imidazolidin-4-ones, structurally related to 1-(2-Chloropropanoyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These compounds serve as proline surrogates or protect the N-terminal amino acid against enzymatic hydrolysis. A study highlighted the unanticipated stereoselectivity in the synthesis of imidazolidin-4-one derivatives from primaquine alpha-aminoamides, suggesting a potential for creating antimalarial agents with enhanced activity and stability (Ferraz et al., 2007).
Catalysis and Chemical Synthesis
Catalysis in Organic Synthesis
Research on gold(I) complexes has demonstrated their effectiveness in catalyzing the intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones. This process yields high regioselectivity and can facilitate the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition
Corrosion Inhibition in Industrial Applications
Imidazolidin derivatives have been evaluated for their efficiency as corrosion inhibitors. A study involving 1-(2-ethylamino)-2-methylimidazoline showed its potential as a good corrosion inhibitor for carbon steel in acid media, demonstrating the relevance of imidazolidin-2-one derivatives in protecting industrial materials (Cruz et al., 2004).
Chemical Synthesis and Modification
Synthesis of Imidazolidin-2-ones
A new synthesis approach for imidazolidin-2-ones through Pd-catalyzed carboamination of N-allylureas has been developed. This method enables the generation of substituted imidazolidin-2-ones from readily available N-allylamines, illustrating the versatility and importance of imidazolidin-2-one frameworks in chemical synthesis (Fritz, Nakhla, & Wolfe, 2006).
将来の方向性
The future directions of research on 1-(2-Chloropropanoyl)imidazolidin-2-one could involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles . Additionally, expanding the boundaries of existing methods could lead to the synthesis of previously unknown imidazolidin-2-one derivatives .
特性
IUPAC Name |
1-(2-chloropropanoyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXYGXVFGPOPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)
![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)

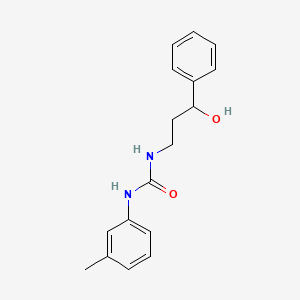
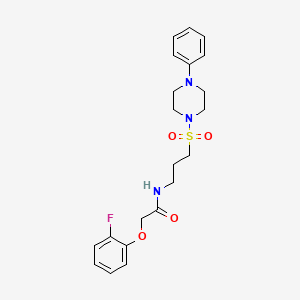
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)
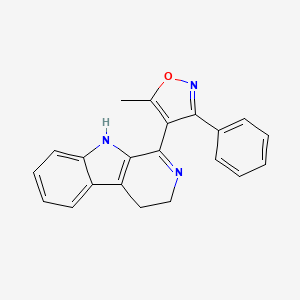
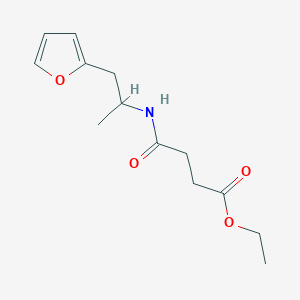
![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)


![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)